molecular formula C17H24O5 B13968523 Methyl 2-((tert-butoxycarbonyl)oxy)-5-(tert-butyl)benzoate

Methyl 2-((tert-butoxycarbonyl)oxy)-5-(tert-butyl)benzoate

Cat. No.: B13968523
M. Wt: 308.4 g/mol
InChI Key: WQCFBZVNRKOKEE-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)oxy)-5-(tert-butyl)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl group and a tert-butyl group attached to a benzoate moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((tert-butoxycarbonyl)oxy)-5-(tert-butyl)benzoate typically involves the esterification of 2-hydroxy-5-(tert-butyl)benzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)oxy)-5-(tert-butyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)oxy)-5-(tert-butyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

    Industry: The compound is utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-((tert-butoxycarbonyl)oxy)-5-(tert-butyl)benzoate involves its reactivity towards various chemical reagents. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing a reactive intermediate that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-5-(tert-butyl)benzoate
  • Methyl 2-((tert-butoxycarbonyl)oxy)-4-(tert-butyl)benzoate
  • Methyl 2-((tert-butoxycarbonyl)oxy)-3-(tert-butyl)benzoate

Uniqueness

Methyl 2-((tert-butoxycarbonyl)oxy)-5-(tert-butyl)benzoate is unique due to the specific positioning of the tert-butoxycarbonyl and tert-butyl groups on the benzoate ring. This unique structure imparts distinct reactivity and properties compared to its analogs, making it valuable in specific synthetic applications .

Properties

Molecular Formula

C17H24O5

Molecular Weight

308.4 g/mol

IUPAC Name

methyl 5-tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate

InChI

InChI=1S/C17H24O5/c1-16(2,3)11-8-9-13(12(10-11)14(18)20-7)21-15(19)22-17(4,5)6/h8-10H,1-7H3

InChI Key

WQCFBZVNRKOKEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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